![molecular formula C18H21NO6 B1671825 Evoxine CAS No. 522-11-2](/img/structure/B1671825.png)
Evoxine
Übersicht
Beschreibung
Evoxine, also known as haploperine, is a furoquinoline alkaloid with hypnotic and sedative effects . It is found naturally in a variety of Australian and African plants including Evodia xanthoxyloides and Teclea gerrardii .
Molecular Structure Analysis
Evoxine is an organonitrogen heterocyclic compound, an oxacycle, and an organic heterotricyclic compound . The molecular formula of Evoxine is C18H21NO6 .Wissenschaftliche Forschungsanwendungen
Counteracting CO2-Induced Immune Suppression
Evoxine, identified as a plant alkaloid, has been studied for its potential to counteract CO2-induced immune suppression. In patients with severe lung diseases, hypercapnia (elevated CO2 levels) can lead to a higher risk of death, often due to infections. Research indicates that evoxine can counteract the CO2-induced transcriptional suppression of antimicrobial peptides in cells and inhibit hypercapnic suppression of interleukin-6 and chemokine CCL2 expression in human macrophages. This indicates that evoxine may target specific CO2 effects pharmacologically (Helenius et al., 2016).
Isolation from Haplophyllum obtusifolium
Evoxine has been isolated from the epigeal part of Haplophyllum obtusifolium, a plant species. This isolation process involves various chromatographic techniques, indicating the presence of evoxine as one of the primary alkaloids in this plant species (Bessonova et al., 2004).
Antimicrobial and Phytotoxic Activities
Evoxine has been studied for its antimicrobial and phytotoxic activities. Specifically, it has been isolated from Haplophyllum tuberculatum and tested against various plant pathogenic bacteria and fungi. Evoxine shows significant inhibitory effects, suggesting its potential as a natural antimicrobial agent (Abdelgaleil et al., 2020).
Wirkmechanismus
Target of Action
Evoxine, a plant alkaloid, primarily targets the transcriptional suppression of antimicrobial peptides in Drosophila S2* cells . It also inhibits the hypercapnic suppression of interleukin-6 and the chemokine CCL2 expression in human THP-1 macrophages . These targets play a crucial role in the immune response, particularly in the context of hypercapnia, a condition characterized by elevated levels of CO2 in the blood and lungs .
Mode of Action
Evoxine counteracts the CO2-induced transcriptional suppression of antimicrobial peptides in S2* cells . This means that it prevents the downregulation of these peptides, which are key components of the innate immune system. Additionally, evoxine inhibits the hypercapnic suppression of interleukin-6 and the chemokine CCL2 expression in human THP-1 macrophages . These molecules are important for immune cell signaling and recruitment, respectively.
Biochemical Pathways
It is known that hypercapnia suppresses innate immune gene expression through definable pathways that are evolutionarily conserved Evoxine appears to counteract this suppression, suggesting that it may interact with these pathways
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
The molecular and cellular effects of evoxine’s action primarily involve the modulation of immune responses. Specifically, evoxine counteracts the CO2-induced transcriptional suppression of antimicrobial peptides and inhibits the hypercapnic suppression of interleukin-6 and the chemokine CCL2 expression . These effects suggest that evoxine may enhance immune responses under conditions of hypercapnia.
Action Environment
The action of evoxine is influenced by environmental factors, particularly the levels of CO2. Hypercapnia, or high levels of CO2, induces the suppression of immune responses . Evoxine counteracts this suppression, suggesting that its efficacy may be particularly notable in environments characterized by elevated CO2 levels .
Eigenschaften
IUPAC Name |
1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGANMDNHTVJAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028138 | |
Record name | Evoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Evoxine | |
CAS RN |
522-11-2 | |
Record name | Evoxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EVOXINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Evoxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.